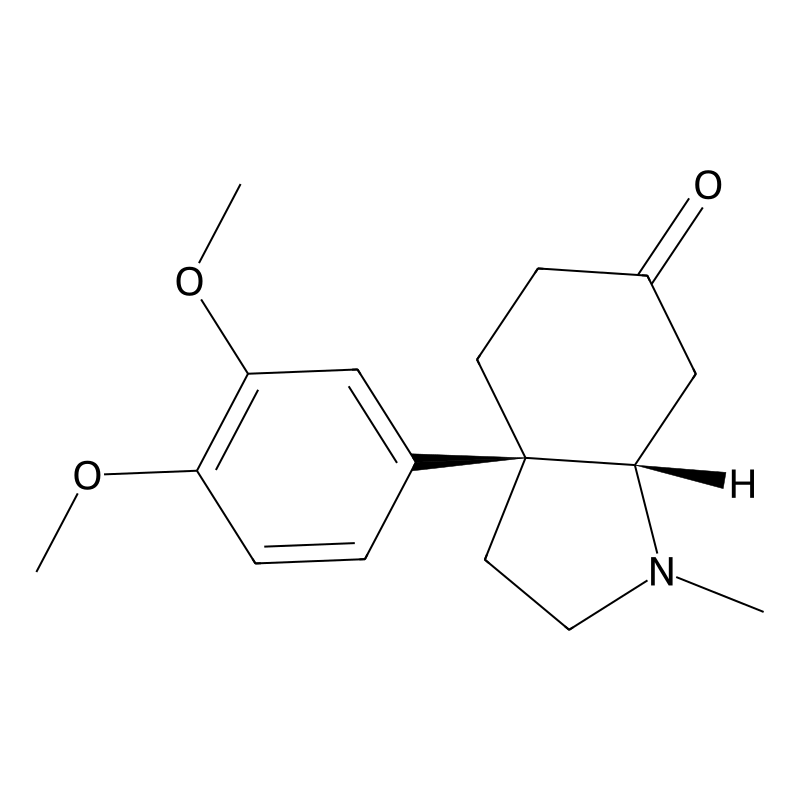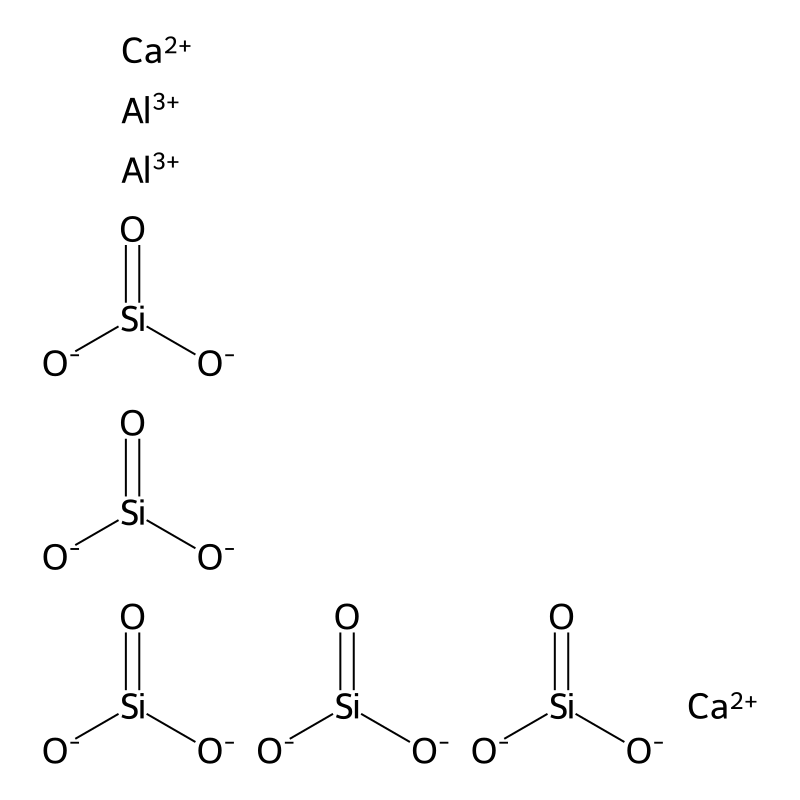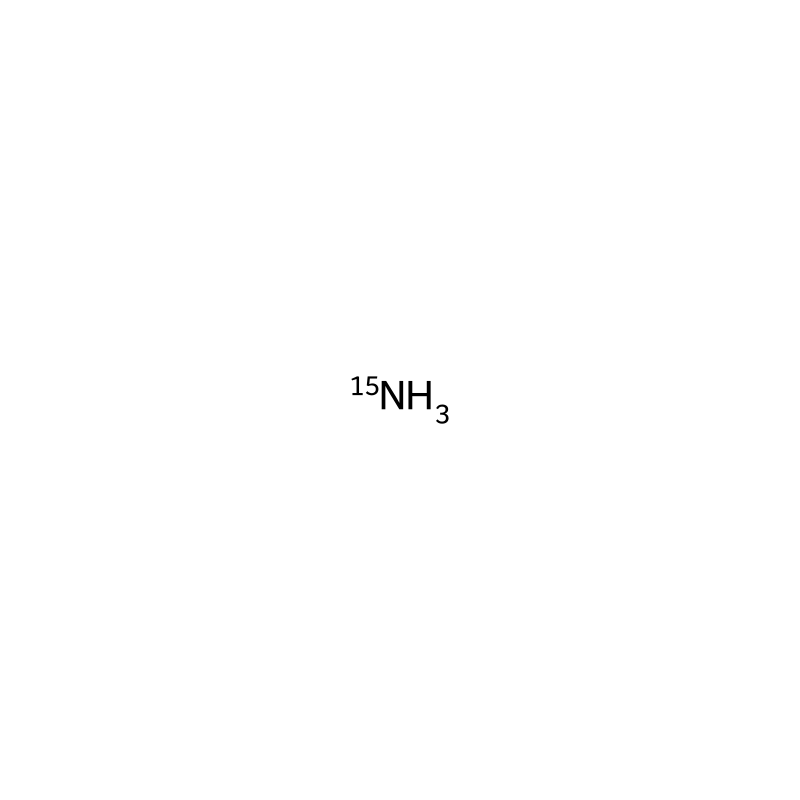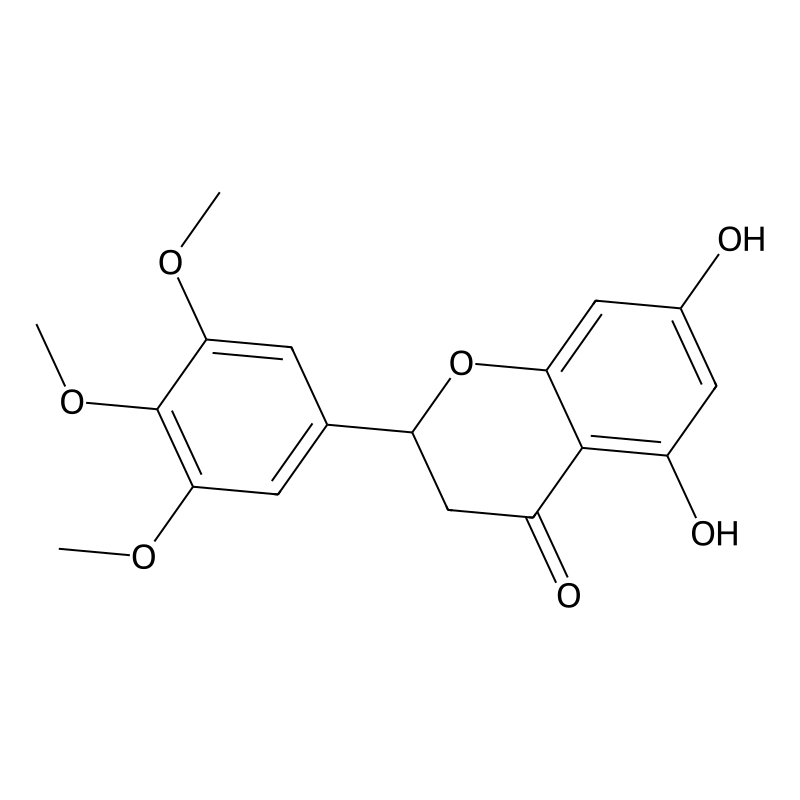3-(diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine
Catalog No.
S6590708
CAS No.
82925-57-3
M.F
C10H25NO2Si
M. Wt
219.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
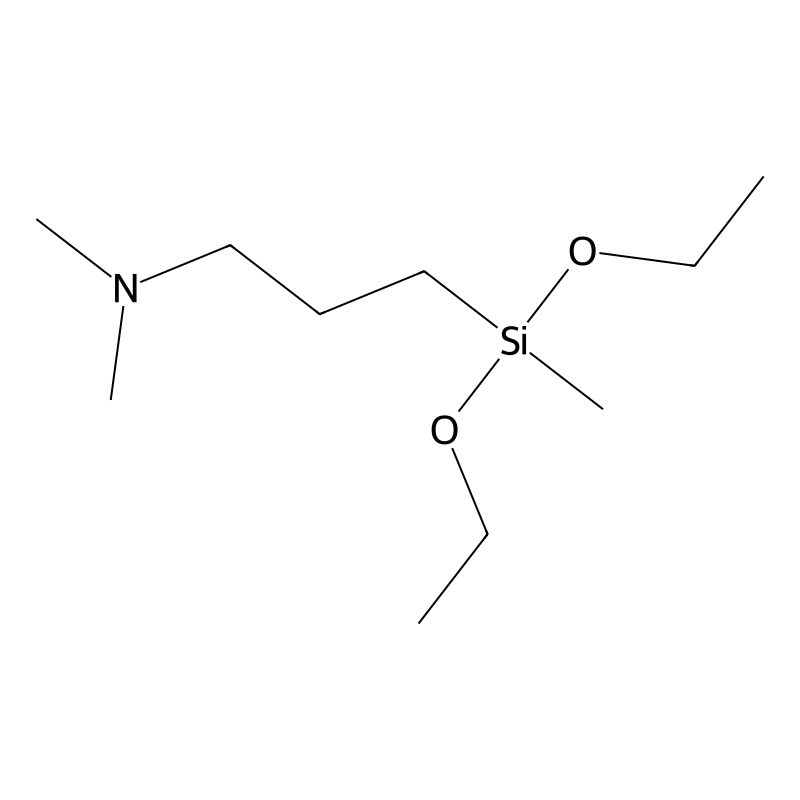
Content Navigation
CAS Number
82925-57-3
Product Name
3-(diethoxy(methyl)silyl)-N,N-dimethylpropan-1-amine
IUPAC Name
3-[diethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine
Molecular Formula
C10H25NO2Si
Molecular Weight
219.40 g/mol
InChI
InChI=1S/C10H25NO2Si/c1-6-12-14(5,13-7-2)10-8-9-11(3)4/h6-10H2,1-5H3
InChI Key
ZZNRMMYTKJBVPD-UHFFFAOYSA-N
SMILES
CCO[Si](C)(CCCN(C)C)OCC
Canonical SMILES
CCO[Si](C)(CCCN(C)C)OCC
3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, is an organic compound used in scientific research and industry. It has gained increased attention due to its unique physical and chemical properties that make it useful in a variety of applications. This paper will explore the different aspects of this compound, including its definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current research, potential implications in various fields of research and industry, and limitations and future directions.
3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, is an organosilicon compound with the chemical formula C10H25NO2Si. It is a liquid that is soluble in organic solvents and has a characteristic odor. The compound is typically used as a reagent in organic synthesis, particularly in the preparation of silicone polymers, surface coatings, and sealants. It is also used in biological research as a crosslinker for proteins and peptides.
The chemical structure of 3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, consists of a silicon atom bonded to two ethoxy groups, one methyl group, and one dimethylaminopropyl group. The compound is clear, colorless, and has a boiling point of 205-207 ℃. It has a molecular weight of 219.4 g/mol and a density of 0.888 g/cm³ at 20 ℃. The compound is stable under normal conditions, but it can react with water to produce acidic and corrosive fumes.
3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, can be synthesized through a multi-step process that involves the reaction of chloromethylsilane with dimethylaminopropylamine in the presence of a catalyst. The resulting crude product is then purified by distillation or column chromatography. The chemical structure of the compound is confirmed through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Several analytical methods can be used to detect and quantify 3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, in various samples. These methods include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and infrared (IR) spectroscopy. These methods can be used to determine the purity and concentration of the compound in different samples.
The biological properties of 3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, have been studied in various experiments. The compound has been found to be a potent crosslinker of proteins and peptides, which can be used in the preparation of new biomaterials. It has also been found to be a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in cognitive function. However, more research is needed to fully understand the biological properties of this compound.
The safety and toxicity of 3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, in scientific experiments depend on the concentration and duration of exposure. The compound is considered to be harmful if ingested, inhaled, or in contact with the skin. It can cause irritation, burns, and respiratory problems. Therefore, proper safety measures must be taken when handling this compound in laboratory settings.
3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, has several applications in scientific experiments. It can be used as a crosslinker for proteins and peptides in the preparation of biomaterials. It can also be used as a reagent in organic synthesis, particularly in the preparation of silicone polymers, surface coatings, and sealants. Additionally, it can be used as a potential inhibitor of acetylcholinesterase in studies related to cognitive function.
Research on 3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, has focused on its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, and its applications in scientific experiments. More recent research has explored its potential implications in various fields of research and industry.
The unique properties of 3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, make it useful in various fields of research and industry. It can be used in the preparation of biomaterials, surface coatings, sealants, and adhesives. Its potential use as an inhibitor of acetylcholinesterase has implications in cognitive function research. It can also be used as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Although much has been discovered about 3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, there are still several limitations and future directions for research. First, more research is needed to fully understand the biological properties of this compound, particularly its effects on the human body. Second, more research is needed to explore its potential applications in various industries, such as the medical and pharmaceutical industries. Finally, more research is needed to develop safer and more effective methods for handling this compound in laboratory settings.
Some of the future directions for research on 3-Dimethylaminopropyl(diethoxy)methylsilane, 98%, include:
1. Exploring its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing safer and more effective methods for handling this compound in laboratory settings.
3. Investigating its potential applications in the medical and pharmaceutical industries.
4. Developing new analytical methods for detecting and quantifying this compound in various samples.
5. Exploring its potential use as a crosslinker for other biomolecules, such as DNA and RNA.
6. Assessing its potential environmental impact and developing strategies for safe disposal.
7. Investigating its potential use in the energy sector as a coating material for solar panels and other renewable energy systems.
8. Studying its potential utility as a component in new nanomaterials and composites.
Hydrogen Bond Acceptor Count
3
Exact Mass
219.165455575 g/mol
Monoisotopic Mass
219.165455575 g/mol
Heavy Atom Count
14
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds
